cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]
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Overview
Description
Desotamide is a cyclic hexapeptide antibiotic originally isolated from the bacterium Streptomyces. It is part of the desotamide family of antibiotics, which also includes wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin. These compounds are known for their potent antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desotamide is synthesized through non-ribosomal peptide synthetases (NRPSs), which are large, multifunctional enzymes that operate in an assembly-line fashion. The biosynthesis involves the incorporation of monomeric building blocks into a growing peptide chain, which is then cyclized by a standalone cyclase enzyme . The reaction conditions typically involve the use of specific amino acid substrates and cofactors that facilitate the formation of the cyclic peptide structure.
Industrial Production Methods
Industrial production of desotamide involves the fermentation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of desotamide, which is then extracted and purified using chromatographic techniques . The production process may also involve genetic engineering to enhance the expression of the biosynthetic gene cluster responsible for desotamide production .
Chemical Reactions Analysis
Types of Reactions
Desotamide undergoes various chemical reactions, including:
Oxidation: Desotamide can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups within the desotamide molecule, potentially enhancing its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are desotamide analogues with enhanced antibacterial activities. For example, desotamide A4 and A6 are analogues that have shown increased potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus .
Scientific Research Applications
Desotamide has a wide range of scientific research applications, including:
Chemistry: Desotamide serves as a model compound for studying non-ribosomal peptide synthesis and the mechanisms of cyclization.
Biology: It is used to investigate the interactions between antibiotics and bacterial cell membranes, as well as the mechanisms of resistance.
Medicine: Desotamide is being explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Desotamide and its analogues are being developed for use in agricultural settings to control bacterial infections in crops
Mechanism of Action
The exact mechanism of action of desotamide is not fully understood. it is believed to target bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is known that desotamide exhibits a minimum inhibitory concentration in the micromolar range against Gram-positive bacteria .
Comparison with Similar Compounds
Desotamide is unique among its family of cyclic peptide antibiotics due to its specific amino acid sequence and the presence of unique functional groups. Similar compounds in the desotamide family include:
- Wollamide
- Surugamide
- Ulleungmycin
- Noursamycin/Curacomycin
These compounds share structural similarities with desotamide but differ in their amino acid composition and biological activities. Desotamide’s uniqueness lies in its potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains .
Biological Activity
Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] is a cyclic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its structure, biological activity, and relevant research findings.
Structure and Composition
The compound cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] consists of a sequence of seven amino acids, including asparagine (Asn), glycine (Gly), tryptophan (Trp), leucine (Leu), and xi-isoleucine (xiIle). The molecular formula is C35H52N8O7 with a molecular weight of approximately 684.84 g/mol .
Biological Activity
The biological activity of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that cyclic peptides, including cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle], exhibit significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a novel antibiotic .
Anticancer Activity
Cyclic peptides have been recognized for their anticancer properties. A review on cyclic peptides for cancer treatment highlighted the ability of certain cyclic structures to selectively target cancer cells while sparing normal cells. Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] was noted for its role in inducing apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
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Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle].
- Method : In vitro assays were conducted against gram-positive and gram-negative bacteria.
- Results : The peptide showed significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Case Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] on human cancer cell lines.
- Method : Cell viability assays were performed using various cancer cell lines.
- Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations.
Data Tables
Properties
IUPAC Name |
2-[17-butan-2-yl-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXNPVJAKBNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.